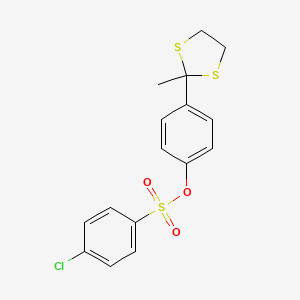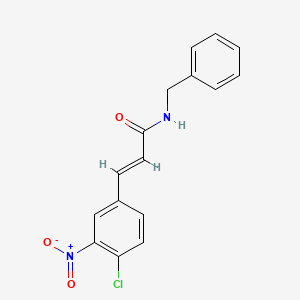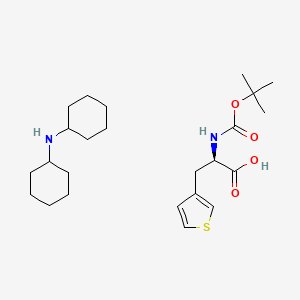![molecular formula C18H42N4 B3126171 N2-(2-Methylpropyl)-N1,N1-bis[2-[(2-methylpropyl)amino]ethyl]-1,2-ethanediamine CAS No. 331465-73-7](/img/structure/B3126171.png)
N2-(2-Methylpropyl)-N1,N1-bis[2-[(2-methylpropyl)amino]ethyl]-1,2-ethanediamine
Overview
Description
N2-(2-Methylpropyl)-N1,N1-bis[2-[(2-methylpropyl)amino]ethyl]-1,2-ethanediamine is a chemical compound with the molecular formula C16H28N2O5 . It belongs to the class of organic compounds known as phenylalanine derivatives. The compound consists of two amino groups, an ethanediamine backbone, and two 2-methylpropyl (isobutyl) substituents. The structure is complex, and it likely has specific applications or functions in various contexts .
Molecular Structure Analysis
The molecular formula indicates that it contains 16 carbon atoms, 28 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms. The presence of two isobutyl groups suggests branching in the structure. To visualize the compound, refer to its 2D or 3D representations .
Mechanism of Action
Target of Action
TRIS(ISOBUTYLAMINOETHYL)AMINE, also known as N1-Isobutyl-N2,N2-bis(2-(isobutylamino)ethyl)ethane-1,2-diamine or N2-(2-Methylpropyl)-N1,N1-bis[2-[(2-methylpropyl)amino]ethyl]-1,2-ethanediamine, is a compound that primarily targets primary amines . Primary amines exist at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues .
Mode of Action
The compound interacts with its targets through hydrogen-bonding interactions . The presence of an aminated buffer, such as Tris, produces a severe decrease in the number of enzyme-support bonds when the enzymes are immobilized on glyoxyl supports . This effect grows with the buffer concentration, and it is translated into a decrease in immobilized enzyme stability .
Biochemical Pathways
TRIS(ISOBUTYLAMINOETHYL)AMINE is widely used as a buffer in biochemical reactions . It can be used to buffer anywhere within the pH range of 7 to 9 by utilizing a combination of the free base and its salts . It has been used to stabilize enzymes in aqueous solution and also to enhance their effects .
Pharmacokinetics
The compound is readily water-soluble (up to 80 g/100 mL water) and possesses alcohol and glycol solubility as well . Its alkalinity is mild enough to show compatibility and utility with enzyme systems . .
Result of Action
The compound’s action results in the stabilization of enzymes in aqueous solution and enhancement of their effects . The presence of an aminated buffer, such as tris, can decrease the stability of immobilized enzymes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of TRIS(ISOBUTYLAMINOETHYL)AMINE. For instance, the compound’s temperature coefficient more closely approximates that of whole blood and plasma than do those of phosphate and other buffers . Moreover, it has negligible metal binding with calcium, magnesium, and manganese cations . It also has insignificant light absorption between 240 and 700 nanometers
Properties
IUPAC Name |
N-(2-methylpropyl)-N',N'-bis[2-(2-methylpropylamino)ethyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H42N4/c1-16(2)13-19-7-10-22(11-8-20-14-17(3)4)12-9-21-15-18(5)6/h16-21H,7-15H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHJOLSKIZRDEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCCN(CCNCC(C)C)CCNCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H42N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![ethyl 2-{[2-(2,3-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate](/img/structure/B3126113.png)

![(E)-[(2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate](/img/structure/B3126131.png)
![N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(phenylsulfanyl)acetohydrazide](/img/structure/B3126135.png)

![[4-[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] furan-2-carboxylate](/img/structure/B3126149.png)



![Methyl 4-([phenyl(phenylsulfonyl)amino]methyl)benzoate](/img/structure/B3126188.png)
